molecular formula C15H14FNO5S B5815654 methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate

methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B5815654
M. Wt: 339.3 g/mol
InChI Key: VWSSQPSSPHZHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate, also known as MFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MFPA is a sulfonamide-based compound that has a unique structure, making it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes, which may have implications for the treatment of diseases, such as cancer, glaucoma, and epilepsy. Additionally, methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential applications in material science, due to its unique structure and properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and materials. Additionally, the synthesis of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate is relatively straightforward, making it easily accessible for researchers. However, one limitation of using methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate in lab experiments is its potential toxicity, which may limit its applications in certain fields.

Future Directions

There are several future directions for research on methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate. One area of interest is the development of new drugs based on the structure of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate, which may have applications in the treatment of various diseases, such as cancer, glaucoma, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate and its biochemical and physiological effects. Finally, research on the potential applications of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate in material science may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate involves the reaction of 4-aminophenol with 4-fluorobenzenesulfonyl chloride, followed by the addition of methyl chloroacetate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate.

Scientific Research Applications

Methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes. Therefore, methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate has the potential to be developed as a new class of drugs for the treatment of diseases, such as cancer, glaucoma, and epilepsy.

properties

IUPAC Name

methyl 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-21-15(18)10-22-13-6-8-14(9-7-13)23(19,20)17-12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSQPSSPHZHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.